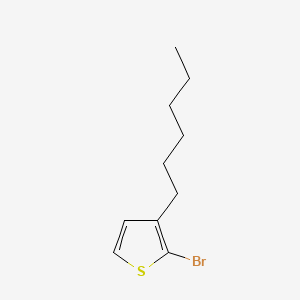

2-Bromo-3-hexylthiophene

概述

描述

2-Bromo-3-hexylthiophene is an organic compound with the molecular formula C10H15BrS. It is a monomeric precursor used in the formation of π-conjugated conductive polymers, which are essential in the fabrication of organic field-effect transistors and organic photovoltaics . This compound is synthesized by the bromination of hexylthiophene and is known for its role in the production of conductive poly(3-hexylthiophene) (P3HT) .

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-3-hexylthiophene is typically synthesized through the bromination of 3-hexylthiophene. The process involves adding 3-hexylthiophene and carbon tetrachloride to a reaction vessel, followed by the gradual addition of N-bromosuccinimide (NBS) under controlled temperature conditions. The reaction is monitored using gas chromatography, and once the desired product is formed, it is purified through distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

化学反应分析

Types of Reactions

2-Bromo-3-hexylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura and Stille couplings to form new carbon-carbon bonds.

Polymerization: The Grignard metathesis (GRIM) polymerization is a common method used to produce conductive polymers like poly(3-hexylthiophene) (P3HT).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids under mild conditions to form biaryl compounds.

Stille Coupling: Utilizes organotin reagents and palladium catalysts to achieve similar results as the Suzuki-Miyaura coupling.

GRIM Polymerization: Involves the use of Grignard reagents and nickel catalysts to produce regioregular polymers.

Major Products Formed

Poly(3-hexylthiophene) (P3HT): A conductive polymer used in organic electronics.

Biaryl Compounds: Formed through Suzuki-Miyaura and Stille couplings.

科学研究应用

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

2-Bromo-3-hexylthiophene is instrumental in synthesizing oligothiophenes, which are critical components in OLED technology. These oligomers are characterized by their ability to facilitate charge transport and light emission when incorporated into OLED devices. The compound's structural properties enable the formation of well-defined head-to-tail-type oligothiophenes, enhancing the efficiency and stability of OLEDs .

Polymer Solar Cells :

The compound serves as a core monomer for the preparation of regioregular poly(3-hexylthiophene), a widely studied polymer in organic photovoltaic cells. Research indicates that polymers derived from this compound exhibit improved charge mobility and stability, making them suitable for efficient solar energy conversion .

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of derivatives synthesized from this compound. For instance, derivatives have been evaluated for their biological activities, including haemolytic , biofilm inhibition , and anti-thrombolytic properties. One study reported that certain derivatives exhibited significant haemolytic activity and biofilm inhibition against Escherichia coli, indicating their potential use in developing antimicrobial agents .

| Compound | % Lysis of RBC ± SD | % Inhibition ± SD |

|---|---|---|

| 2a | 7.52 ± 0.042 | 66.75 ± 0.154 |

| 2b | 4.54 ± 0.054 | 65.69 ± 0.134 |

| 2c | 19.50 ± 0.079 | 52.12 ± 0.165 |

| 2d | 9.13 ± 0.113 | 73.13 ± 0.154 |

| Positive Control | 100% | 97.43 |

Synthesis of Functional Materials

The compound is also utilized in the synthesis of various functional materials through methods such as direct arylation polymerization and C-Arylation reactions . These synthetic pathways allow for the creation of complex oligomers and polymers with tailored electronic properties, which are crucial for advanced applications in sensors and electronic devices .

Case Study: Synthesis and Characterization of Poly(3-Hexylthiophene)

A notable study involved the synthesis of regioregular poly(3-hexylthiophene) using zinc dust to facilitate the oxidative insertion into the carbon-bromine bond of the compound . The resulting polymer demonstrated enhanced thermal stability and efficiency in photovoltaic applications, showcasing the importance of structural modifications derived from this compound.

Case Study: Allergic Reactions

An interesting case report documented an incident where a researcher developed acute dermatitis likely induced by exposure to compounds related to hexylthiophenes during synthesis experiments . This highlights the need for safety measures when handling thiophene derivatives in laboratory settings.

作用机制

The mechanism of action of 2-Bromo-3-hexylthiophene primarily involves its role as a monomer in the formation of conductive polymers. The bromine atom facilitates the formation of carbon-carbon bonds through coupling reactions, leading to the synthesis of polymers with desirable electronic properties . These polymers exhibit high conductivity and stability, making them suitable for various electronic applications .

相似化合物的比较

Similar Compounds

2,5-Dibromo-3-hexylthiophene: Another brominated thiophene used in similar applications.

3-Hexylthiophene: The non-brominated precursor used in the synthesis of 2-Bromo-3-hexylthiophene.

2-Bromopropionic Acid: A brominated compound used in different chemical reactions.

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of highly regioregular polymers. This regioregularity is crucial for achieving high conductivity and stability in the resulting polymers, making it a valuable compound in the field of organic electronics .

生物活性

2-Bromo-3-hexylthiophene (CAS No. 69249-61-2) is a synthetic organic compound primarily used in the production of polymers, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and solar cells. Its biological activity, although less documented than its chemical properties, has garnered attention due to its potential allergenic effects and interactions with biological systems.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Empirical Formula | C10H15BrS |

| Molecular Weight | 247.2 g/mol |

| Boiling Point | 75 °C (0.5 mmHg) |

| Density | 1.240 g/mL at 25 °C |

| Flash Point | 110 °C |

| Water Solubility | Slightly miscible |

Synthesis and Applications

The compound is synthesized through the bromination of hexylthiophene, resulting in a bromo-terminated polymer precursor. It is utilized in the synthesis of well-defined oligothiophenes and end-capped regioregular poly(3-hexylthiophene), which are critical for high-performance electronic applications .

Allergic Reactions

A notable case study highlighted the potential for this compound to induce allergic dermatitis. A researcher exposed to 3-hexylthiophene during an experiment developed acute dermatitis characterized by itching, swelling, and eczema. This case suggests that derivatives of hexylthiophene, including this compound, may act as allergens, especially in occupational settings where exposure is frequent .

Toxicological Profile

The compound exhibits acute toxicity, as indicated by its classification under GHS Hazard Statements (H301: Acute toxicity, oral; H413: Hazardous to aquatic environments). Its safety data sheet advises precautions against environmental release and indicates that it may pose risks to aquatic life .

Pharmacokinetics

Research indicates that this compound has a high gastrointestinal absorption rate and can permeate biological membranes, suggesting potential bioavailability if introduced into biological systems . Additionally, it has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6), which play significant roles in drug metabolism and detoxification processes in humans .

Case Study: Occupational Dermatitis

In a documented case from 2004, a male researcher experienced severe skin reactions after handling 3-hexylthiophene and its brominated derivative. Despite wearing protective gear, he developed symptoms shortly after exposure during an experiment involving the synthesis of organic compounds. The dermatitis persisted for several days and was treated with anti-allergic medication . This incident underscores the need for stringent safety protocols when working with thiophene derivatives.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-3-hexylthiophene with high regiochemical purity?

- Methodology : The compound is typically synthesized via bromination of 3-hexylthiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, catalytic systems (e.g., Lewis acids like FeCl₃) and inert atmospheres (N₂/Ar) are critical. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization to achieve >97% purity .

- Structural Confirmation : Use H NMR to verify the bromine position (δ 6.8–7.2 ppm for thiophene protons) and GC-MS for molecular weight confirmation (MW 247.19) .

Q. How should this compound be stored to prevent degradation?

- Storage Guidelines : Store at 0–6°C in amber vials under inert gas (argon) to minimize oxidative degradation. Avoid exposure to moisture and light, as brominated thiophenes are prone to hydrolysis and photochemical side reactions .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H/C NMR for regiochemical assignment and purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (mp ≈ 57–65°C) .

Advanced Research Questions

Q. How does this compound perform as a monomer in synthesizing regioregular poly(3-hexylthiophene) (P3HT)?

- Polymerization Methodology : Palladium-catalyzed dehydrohalogenative polycondensation (e.g., using [CpNiCl(SIPr)]) achieves >90% head-to-tail regioregularity. Optimize reaction temperature (80–100°C) and catalyst loading (1–2 mol%) to control molecular weight (Mn = 10–50 kDa) and polydispersity (PDI < 1.5) .

- Performance Metrics : Regioregular P3HT exhibits enhanced charge carrier mobility (>0.1 cm²/V·s) in organic field-effect transistors (OFETs) .

Q. What are the common contradictions in reported optical properties of this compound derivatives, and how can they be resolved?

- Data Conflicts : Variations in UV-Vis absorption maxima (λmax ≈ 350–400 nm) arise from solvent polarity and aggregation effects.

- Resolution Strategies : Standardize solvent systems (e.g., chloroform vs. toluene) and use density functional theory (DFT) calculations (B3LYP/6-31G*) to correlate experimental and theoretical spectra .

Q. How can this compound be functionalized for use in organic photovoltaic (OPV) devices?

- Functionalization Routes :

- Stille Coupling : React with stannylated acceptors (e.g., PCBM derivatives) to form donor-acceptor copolymers.

- Electrochemical Polymerization : Deposit thin films on ITO electrodes for hole-transport layer optimization .

Q. What are the mechanistic insights into bromine substitution reactions involving this compound?

- Reaction Pathways : Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr) with amines or thiols. Kinetic studies (e.g., using in-situ FTIR) reveal second-order dependence on nucleophile concentration .

- Side Reactions : Competing dehalogenation can occur under reducing conditions (e.g., Pd/C, H₂), requiring careful stoichiometric control .

Q. How do structural modifications (e.g., alkyl chain length) impact the electrochemical properties of this compound?

- Comparative Analysis : Extending the alkyl chain (e.g., 3-octyl vs. 3-hexyl) lowers oxidation potentials (cyclic voltammetry) due to enhanced electron-donating effects. However, longer chains reduce crystallinity, affecting charge transport .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound synthesis?

- Design Principles :

- Statistical Optimization : Use response surface methodology (RSM) to optimize bromination time (6–12 hrs) and NBS equivalents (1.05–1.2 eq).

- Quality Control : Implement inline FTIR monitoring to track reaction progress and ensure consistent regiochemistry .

Q. What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?

- Tools :

- DFT Calculations : Gaussian 09 with M06-2X/cc-pVDZ for transition state analysis.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

属性

IUPAC Name |

2-bromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJNXCHDODCAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125321-66-6 | |

| Record name | 2-Bromo-3-hexylthiophene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20449876 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-61-2 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。